molecular formula C7H5ClF3NO B1412170 (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol CAS No. 1227578-86-0

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No. B1412170
M. Wt: 211.57 g/mol
InChI Key: OXTSWXQKZWKMLR-UHFFFAOYSA-N
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Description

“(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains a pyridine ring, a trifluoromethyl group, and a methanol group .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” includes a pyridine ring, a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a methanol group . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Biocatalytic Synthesis

Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (a derivative of the subject compound) in a water-cyclohexane system using recombinant Escherichia coli. They achieved efficient synthesis with a yield of 99.6% and an enantiomeric excess of over 99% in just 80 minutes, significantly faster than traditional methods (Chen et al., 2021).

Production of Chiral Intermediates

Ni et al. (2012) reported on the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key chiral intermediate of the anti-allergic drug Betahistine. They isolated carbonyl reductase-producing microorganisms from soil, achieving 86.7% enantiomeric excess and 92.1% yield in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).

Solubility Studies

Wang et al. (2018) measured the solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in various organic solvents. They found that solubility increases with temperature and is related to the polarity of the solvents, providing essential data for solvent selection in synthesis processes (Wang, Xing, Xu, & Liu, 2018).

Catalysis and Complex Synthesis

Kermagoret and Braunstein (2008) synthesized dinuclear complexes using 2-pyridyl methanol derivatives, including compounds related to our target molecule. These complexes were applied in ethylene oligomerization, showing high turnover frequencies and demonstrating potential applications in catalysis (Kermagoret & Braunstein, 2008).

Molecular Structure Analysis

Lakshminarayana et al. (2009) studied the crystal and molecular structure of a compound closely related to our target molecule. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can influence their application in various fields (Lakshminarayana et al., 2009).

Future Directions

Trifluoromethylpyridines, including “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSWXQKZWKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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